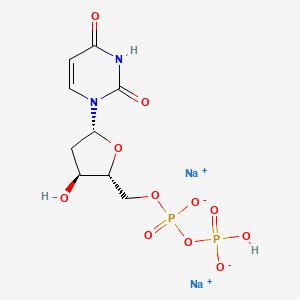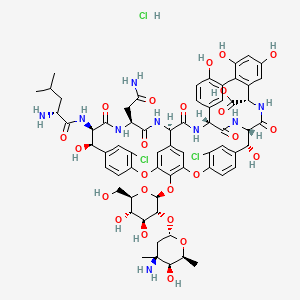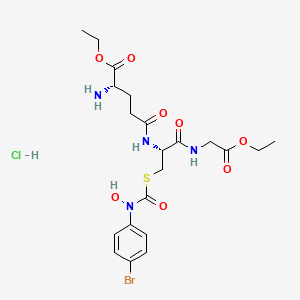
2/'-Deoxyuridine-5/'-diphosphate sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Deoxyuridine-5’-diphosphate sodium salt is a nucleotide analog that plays a crucial role in DNA synthesis and repair. It is a derivative of uridine, where the hydroxyl group at the 2’ position of the ribose sugar is replaced by a hydrogen atom, making it a deoxy sugar. This compound is essential in various biochemical processes, particularly in the synthesis of deoxythymidine monophosphate (dTMP) from deoxyuridine monophosphate (dUMP) through the action of thymidylate synthase.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2’-deoxyuridine-5’-diphosphate sodium salt typically involves the phosphorylation of 2’-deoxyuridine. One common method includes the use of phosphoryl chloride (POCl3) in the presence of a base such as pyridine to introduce the phosphate groups. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorylated intermediates. The resulting product is then purified through ion-exchange chromatography to obtain the sodium salt form.
Industrial Production Methods: Industrial production of 2’-deoxyuridine-5’-diphosphate sodium salt often involves large-scale chemical synthesis using automated reactors. The process includes the controlled addition of phosphorylating agents and bases, followed by purification steps such as crystallization and chromatography to ensure high purity and yield. The final product is typically stored under cold conditions to maintain stability.
Análisis De Reacciones Químicas
Types of Reactions: 2’-Deoxyuridine-5’-diphosphate sodium salt undergoes several types of chemical reactions, including:
Phosphorylation: Conversion to triphosphate forms.
Hydrolysis: Breakdown into monophosphate and free uridine derivatives.
Substitution: Replacement of the uracil base with other nucleobases.
Common Reagents and Conditions:
Phosphorylation: Phosphoryl chloride (POCl3), pyridine, anhydrous conditions.
Hydrolysis: Acidic or enzymatic conditions.
Substitution: Various nucleophilic agents under controlled pH and temperature.
Major Products:
Phosphorylation: 2’-Deoxyuridine-5’-triphosphate.
Hydrolysis: 2’-Deoxyuridine-5’-monophosphate and uridine derivatives.
Substitution: Modified nucleotides with different bases.
Aplicaciones Científicas De Investigación
2’-Deoxyuridine-5’-diphosphate sodium salt is widely used in scientific research due to its role in DNA synthesis and repair. Some key applications include:
Chemistry: Used as a precursor in the synthesis of other nucleotide analogs.
Biology: Essential in studies of DNA replication and repair mechanisms.
Medicine: Investigated for its potential in antiviral and anticancer therapies.
Industry: Utilized in the production of diagnostic reagents and molecular biology kits.
Mecanismo De Acción
The primary mechanism of action of 2’-deoxyuridine-5’-diphosphate sodium salt involves its incorporation into DNA during replication. It serves as a substrate for thymidylate synthase, which catalyzes the conversion of deoxyuridine monophosphate to deoxythymidine monophosphate. This reaction is crucial for maintaining the balance of nucleotide pools within the cell and ensuring the fidelity of DNA synthesis. The compound also interacts with various enzymes involved in nucleotide metabolism, influencing cellular processes such as DNA repair and apoptosis.
Comparación Con Compuestos Similares
2’-Deoxyuridine-5’-monophosphate: A precursor in the synthesis of 2’-deoxyuridine-5’-diphosphate.
2’-Deoxyuridine-5’-triphosphate: A higher phosphorylated form involved in DNA synthesis.
2’-Deoxycytidine-5’-triphosphate: Another nucleotide analog used in DNA replication.
Uniqueness: 2’-Deoxyuridine-5’-diphosphate sodium salt is unique due to its specific role in the synthesis of deoxythymidine monophosphate, a critical step in DNA replication and repair. Its ability to be phosphorylated to the triphosphate form and incorporated into DNA makes it a valuable tool in molecular biology and therapeutic research.
Propiedades
IUPAC Name |
disodium;[[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O11P2.2Na/c12-5-3-8(11-2-1-7(13)10-9(11)14)21-6(5)4-20-24(18,19)22-23(15,16)17;;/h1-2,5-6,8,12H,3-4H2,(H,18,19)(H,10,13,14)(H2,15,16,17);;/q;2*+1/p-2/t5-,6+,8+;;/m0../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BALXRPMGWFALFO-CDNBRZBRSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2Na2O11P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102814-06-2 |
Source


|
| Record name | 2'-Deoxyuridine 5'-diphosphate sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-(3,4-dichlorophenyl)-N-methyl-N-[(1S,2S)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrochloride](/img/structure/B1139491.png)


